molecular formula C27H26O9 B1671509 Gilvocarcin V CAS No. 77879-90-4

Gilvocarcin V

Cat. No.: B1671509
CAS No.: 77879-90-4
M. Wt: 494.5 g/mol
InChI Key: MSXWAMODDZJPTG-QGZLGSDISA-N
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Description

Gilvocarcin V is an antitumor agent and antibiotic that is active against Gram-positive bacteria. It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces species. The compound has a molecular formula of C27H26O9 and is known for its strong inhibition of DNA synthesis .

Scientific Research Applications

Gilvocarcin V has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying DNA intercalation and photoaddition reactions.

    Biology: Investigated for its effects on DNA synthesis and cell cycle regulation.

    Medicine: Explored as a potential antitumor agent due to its ability to inhibit DNA synthesis and induce DNA-protein cross-linking.

    Industry: Utilized in the development of new antibiotics and antitumor drugs

Mechanism of Action

Target of Action

Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . The primary targets of this compound are DNA and histone H3 . DNA is the molecule that carries most of the genetic instructions used in the development, functioning, and reproduction of all known living organisms. Histone H3 is one of the five main histone proteins involved in the structure of chromatin in eukaryotic cells .

Mode of Action

This compound interacts with its targets by intercalating into the DNA . Upon photoactivation by near-UV light, the C8 vinyl group of this compound forms a [2+2] cycloadduct with thymine residues of double-stranded DNA . This results in the inhibition of DNA synthesis . Additionally, photoactivated this compound can selectively cross-link DNA and the phosphorylated form of histone H3 .

Biochemical Pathways

The interaction of this compound with DNA and histone H3 affects the DNA replication process . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The presence of a carbohydrate moiety on an intercalating chromophore like this compound contributes positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may play a role in the compound’s bioavailability.

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, which leads to cell cycle arrest and ultimately induces programmed cell death . This makes this compound a potent antitumor agent.

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound needs to be photoactivated by near-UV light to interact with its targets . Therefore, the efficacy and stability of this compound can be influenced by the presence or absence of appropriate light conditions.

Safety and Hazards

Gilvocarcin V shows excellent antitumor activity and a remarkably low toxicity .

Future Directions

The cloning and characterization of the gilvocarcin gene cluster from S. griseoflavus Gö 3592, and its heterologous expression in a foreign host (S. lividans) provides insights regarding the biosynthesis of Gilvocarcin V and lays the foundation for the detailed studies of its intriguing biosynthetic steps . This could possibly lead to the generation of Gilvocarcin analogues with improved biological activities through combinatorial biosynthesis .

Biochemical Analysis

Biochemical Properties

Gilvocarcin V is a strong inhibitor of DNA synthesis . It interacts with DNA and histone H3, forming a covalent [2+2] cycloadduct with thymine residues of double-stranded DNA . This interaction is sequence context-dependent .

Cellular Effects

This compound exhibits significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells . It binds and reacts more efficiently with alternating purine:pyrimidine sequence hexadecamer than the homopurine:homopyrimidine duplex at identical this compound to DNA duplex ratios .

Molecular Mechanism

The molecular mechanism of this compound involves intercalation of the aromatic chromophore into DNA, followed by UV-induced covalent linkage of the natural product to DNA by a [2+2] cycloaddition between the vinyl moiety and a thymine residue . This mechanism is also responsible for the cross-linking between DNA and histone H3 .

Temporal Effects in Laboratory Settings

It is known that this compound binds under equilibrium conditions and reacts in the presence of exogenously applied UV light .

Metabolic Pathways

It is known that this compound is a strong inhibitor of DNA synthesis , suggesting that it may interact with enzymes involved in DNA replication.

Transport and Distribution

Its ability to intercalate into DNA suggests that it may be transported to the nucleus of cells .

Subcellular Localization

Given its interaction with DNA, this compound is likely to be localized in the nucleus of cells . Detailed studies on its subcellular localization and the effects on its activity or function are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Gilvocarcin V involves several key steps, including oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain. These steps are crucial for the structural elements that contribute to the compound’s biological activity .

Industrial Production Methods: this compound is typically produced through fermentation processes involving Streptomyces griseoflavus. The bacterium is cultured under specific conditions to optimize the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Gilvocarcin V undergoes various chemical reactions, including photoaddition reactions when intercalated with DNA. This involves the formation of covalent bonds between the vinyl moiety of this compound and thymine residues in DNA under UV light .

Common Reagents and Conditions:

    Oxidation: Involves reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Typically uses reducing agents such as sodium borohydride.

    Substitution: Involves nucleophilic or electrophilic reagents depending on the reaction conditions.

Major Products: The major products formed from these reactions include DNA adducts and cross-linked DNA-protein complexes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA under UV light. This makes it a potent antitumor agent with low overall toxicity compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gilvocarcin V involves several steps, including protection, deprotection, coupling, and cyclization reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-methylbut-2-enal", "2-iodobenzoic acid", "methyl 4-bromobenzoate", "methyl 2-bromobenzoate", "2-bromoethylamine hydrobromide", "N,N-diisopropylethylamine", "triethylamine", "piperidine", "dichloromethane", "diethyl ether", "tetrahydrofuran", "acetonitrile", "ethyl acetate", "hexanes", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "activated carbon", "silica gel" ], "Reaction": [ "Protection of 2,4-dihydroxybenzoic acid with methyl 4-bromobenzoate and triethylamine in dichloromethane", "Deprotection of the protected 2,4-dihydroxybenzoic acid with sodium hydroxide in water", "Coupling of the deprotected 2,4-dihydroxybenzoic acid with 3-methylbut-2-enal and N,N-diisopropylethylamine in acetonitrile", "Cyclization of the resulting product with piperidine and hydrochloric acid in tetrahydrofuran", "Bromination of 2-iodobenzoic acid with N-bromosuccinimide in acetonitrile", "Coupling of the brominated 2-iodobenzoic acid with methyl 2-bromobenzoate and triethylamine in dichloromethane", "Reduction of the resulting product with magnesium sulfate and activated carbon in diethyl ether", "Coupling of the reduced product with 2-bromoethylamine hydrobromide and triethylamine in acetonitrile", "Cyclization of the resulting product with sodium bicarbonate in ethyl acetate", "Purification of the final product with silica gel and hexanes" ] }

CAS No.

77879-90-4

Molecular Formula

C27H26O9

Molecular Weight

494.5 g/mol

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1

InChI Key

MSXWAMODDZJPTG-QGZLGSDISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

SMILES

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Appearance

Solid powder

77879-90-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2064A
4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one
gilvocarcin V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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